molecular formula C20H19O3P B12468861 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene

1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene

Cat. No.: B12468861
M. Wt: 338.3 g/mol
InChI Key: YLTFFLIKPWPQTG-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene is an organic compound that features a benzene ring substituted with diphenylphosphoroso and methoxymethoxy groups

Preparation Methods

The synthesis of 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene typically involves the following steps:

    Formation of the Diphenylphosphoroso Group: This can be achieved through the reaction of diphenylphosphine with an oxidizing agent.

    Introduction of the Methoxymethoxy Group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the diphenylphosphoroso group with the benzene ring substituted with the methoxymethoxy group under specific reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The diphenylphosphoroso group can be oxidized to form diphenylphosphine oxide.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphoroso group can act as an inhibitor by binding to the active site of enzymes, thereby affecting their activity. The methoxymethoxy group may also play a role in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-(Diphenylphosphoroso)-2-hydroxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.

    1-(Diphenylphosphoroso)-2-methoxybenzene: This compound has a methoxy group instead of a methoxymethoxy group, leading to variations in its chemical behavior and uses.

Properties

Molecular Formula

C20H19O3P

Molecular Weight

338.3 g/mol

IUPAC Name

1-diphenylphosphoryl-2-(methoxymethoxy)benzene

InChI

InChI=1S/C20H19O3P/c1-22-16-23-19-14-8-9-15-20(19)24(21,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3

InChI Key

YLTFFLIKPWPQTG-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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